![molecular formula C24H30O3 B012595 Guayulin C CAS No. 107812-57-7](/img/structure/B12595.png)
Guayulin C
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Overview
Description
Guayulin C is a naturally occurring compound found in the leaves of the Guayusa plant. It has been the focus of scientific research due to its potential health benefits and medicinal properties. Guayulin C is a member of the xanthine family, which includes caffeine and theobromine. It has been found to have similar effects on the body as caffeine, but with fewer side effects. In
Scientific Research Applications
Seasonal Influence on Guayulin Content
Research shows that guayulins, including Guayulin C, are present in the resinous fraction of the guayule plant (Parthenium argentatum, Gray). These compounds vary seasonally, with Guayulin C gaining prominence as temperature decreases. This seasonal variation suggests a potential role in the plant's defense mechanism against herbivores or other plants (Rozalén et al., 2021).
Analytical Method Development
A study developed an RP-HPLC method for quantifying guayulins, including Guayulin C, in guayule. This method aids in understanding guayulin's roles and concentrations, potentially leading to discoveries of their biological properties, such as antibacterial and anticancer activities (Spano et al., 2018).
Potential Applications in Agriculture
Guayulins, including Guayulin C, are suggested to have potential commercial applications in agriculture. They might be useful as fungicides, miticides, and insecticides, offering an alternative to current synthetic products. This application is particularly relevant given guayule's adaptability to semi-desert areas (Jara et al., 2019).
Biopesticide Activity
A study demonstrated that guayule resin, containing compounds like Guayulin C, exhibits biopesticide activity against several plant pests. This suggests its potential as a novel biopesticide, offering a safer alternative to synthetic pesticides (Latorre et al., 2022).
properties
CAS RN |
107812-57-7 |
---|---|
Product Name |
Guayulin C |
Molecular Formula |
C24H30O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[(1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-2-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H30O3/c1-15-14-18(27-19(25)11-10-16-8-6-5-7-9-16)21-22(23(21,2)3)20-17(15)12-13-24(20,4)26/h5-11,17-18,20-22,26H,1,12-14H2,2-4H3/b11-10+/t17-,18-,20+,21+,22-,24+/m0/s1 |
InChI Key |
AEXQMXFOIBLFPN-JHNOMLDSSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)[C@H](CC2=C)OC(=O)/C=C/C4=CC=CC=C4)O |
SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C=CC4=CC=CC=C4)C |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C=CC4=CC=CC=C4)C |
synonyms |
guayulin C guayulin-C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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